molecular formula C7H14O5 B3042486 Methyl 6-deoxy-beta-D-glucopyranoside CAS No. 6340-52-9

Methyl 6-deoxy-beta-D-glucopyranoside

Cat. No.: B3042486
CAS No.: 6340-52-9
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-XUUWZHRGSA-N
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Description

Methyl 6-deoxy-beta-D-glucopyranoside is an organic compound belonging to the class of glycosides. It is characterized by the absence of a hydroxyl group at the sixth carbon of the glucose molecule, replaced by a methyl group. This structural modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-deoxy-beta-D-glucopyranoside typically involves the selective protection and deprotection of hydroxyl groups on the glucose molecule. One common method includes the use of methylation agents such as methyl iodide in the presence of a base like sodium hydride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The final product is often purified using crystallization or chromatography techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often target the primary alcohol group, converting it into a carboxylic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may reduce any carbonyl groups present in the compound to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Methyl 6-deoxy-beta-D-glucopyranoside has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides. It serves as a model compound for studying glycosidic bond formation and cleavage.

    Biology: Employed in studies of carbohydrate metabolism and enzyme specificity. It helps in understanding the role of deoxy sugars in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 6-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate enzymes involved in carbohydrate metabolism by binding to their active sites. This binding can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways. Additionally, the compound’s unique structure allows it to interact with cell surface receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    Methyl beta-D-glucopyranoside: Similar in structure but retains the hydroxyl group at the sixth carbon.

    Methyl alpha-D-glucopyranoside: Differentiated by the configuration of the glycosidic bond.

    6-deoxy-D-glucose: Lacks the methyl group but shares the deoxy characteristic.

Uniqueness: Methyl 6-deoxy-beta-D-glucopyranoside is unique due to the combination of the deoxy modification and the methyl group at the sixth carbon. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-XUUWZHRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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